N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide
Description
This compound features a fused tetrahydrothieno[2,3-c]pyridine core substituted with a 6-acetyl group, a 3-cyano group, and a 4-benzoylbenzamide moiety at the 2-position. The tetrahydrothieno[2,3-c]pyridine scaffold is a well-documented pharmacophore in medicinal chemistry, particularly in antitubulin agents and TNF-α inhibitors .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c1-15(28)27-12-11-19-20(13-25)24(31-21(19)14-27)26-23(30)18-9-7-17(8-10-18)22(29)16-5-3-2-4-6-16/h2-10H,11-12,14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKIWJWYJOGKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide is the JNK2 and JNK3 kinases. These kinases play a crucial role in cellular signaling pathways, particularly those involved in stress responses.
Mode of Action
This compound interacts with its targets, the JNK2 and JNK3 kinases, in a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of these kinases.
Biochemical Pathways
The interaction of this compound with JNK2 and JNK3 kinases affects the cell cycle. It causes a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle (especially the G0/G1 phase).
Pharmacokinetics
Result of Action
The molecular and cellular effects of this compound’s action include a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle. This suggests that the compound may have potential applications in regulating cell cycle progression.
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C23H26N4O4S
- Molecular Weight : 486.6 g/mol
The compound features a thieno[2,3-c]pyridine core, which is significant for its biological interactions. The presence of cyano and acetamide groups enhances its reactivity and potential for binding to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Some key mechanisms include:
- Inhibition of Kinases : The compound has been shown to act as an inhibitor of certain kinases involved in cellular signaling pathways. For instance, it exhibits inhibitory effects on JNK (c-Jun N-terminal kinases), which are crucial in regulating apoptosis and inflammation .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cells .
Anticancer Properties
Research indicates that this compound may have significant anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival .
Antimicrobial Effects
The compound has also shown promise as an antimicrobial agent. It was tested against various bacterial strains and exhibited inhibitory effects, suggesting potential applications in treating bacterial infections .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on JNK Inhibition : A study identified the compound as a selective inhibitor of JNK2 and JNK3 kinases with pIC50 values indicating potent activity (pIC50 6.7 for JNK3) . This selectivity suggests potential therapeutic applications in conditions where JNK signaling is dysregulated.
- Anticancer Screening : In a screening assay against multiple cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values indicating effective concentration ranges for inducing cell death .
Data Table of Biological Activities
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of thieno[2,3-c]pyridine can inhibit tumor growth by targeting specific kinases involved in cancer progression. The structural modifications in these compounds enhance their selectivity and potency against various cancer cell lines.
Case Study:
A study published in PubMed highlighted the effectiveness of thieno[2,3-c]pyridine derivatives as inhibitors of JNK kinases (JNK2 and JNK3), showing significant cytotoxicity against cancer cells with IC50 values indicating potent activity ( ).
1.2 Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
Research Findings:
Molecular docking studies have suggested that this compound can selectively inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding affinity observed in these studies indicates potential for further development as an anti-inflammatory agent ( ).
Mechanistic Insights
Understanding the mechanisms by which this compound exerts its effects is crucial for optimizing its therapeutic applications.
2.1 Interaction with Biological Targets
The compound is believed to interact with various biological targets through hydrogen bonding and hydrophobic interactions. For example:
- Binding to Kinases: The cyano group in the structure forms hydrogen bonds with key residues in the ATP-binding site of kinases like JNK ( ).
- Modulation of Enzyme Activity: By inhibiting enzymes involved in inflammatory pathways (e.g., 5-LOX), the compound can modulate cellular responses to inflammation ( ).
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Variations
The tetrahydrothieno[2,3-c]pyridine core is conserved across multiple analogs, but substituent variations at the 2-, 3-, and 6-positions dictate functional differences:
Key Observations:
- 3-Position Substitution: The target compound’s 3-cyano group contrasts with ethoxycarbonyl (CRCM5484-2) or carbamoyl (patent examples). Cyano groups enhance electrophilicity and may improve membrane permeability compared to bulkier esters or carbamates .
- 6-Position Substitution: The 6-acetyl group is shared with CRCM5484-2 and other analogs, suggesting its role in stabilizing the tetrahydrothieno-pyridine conformation .
- 2-Position Diversity : The 4-benzoylbenzamide substituent in the target compound introduces a bulky aromatic group, likely enhancing hydrophobic interactions in target binding compared to simpler amides or thioureas .
Q & A
Q. Table 1: Key Spectral Benchmarks for Intermediate Validation
Q. Table 2: Reaction Optimization Workflow (ICReDD-Inspired)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
